molecular formula C17H12ClF3N4O5 B10909420 5-[(2-chloro-5-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]furan-2-carboxamide

5-[(2-chloro-5-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]furan-2-carboxamide

Cat. No.: B10909420
M. Wt: 444.7 g/mol
InChI Key: MZSLYRITGZRSBU-UHFFFAOYSA-N
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Description

5-[(2-Chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated nitrophenoxy group, a trifluoroethyl-substituted pyrazole, and a furanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of 2-nitrophenol to obtain 2-chloro-5-nitrophenol. This intermediate is then reacted with a suitable alkylating agent to introduce the chloromethyl group, forming 5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide. The final step involves the reaction of this intermediate with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-[(2-amino-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide.

Scientific Research Applications

5-[(2-Chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenol
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole
  • 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furamide

Uniqueness

What sets 5-[(2-chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoroethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C17H12ClF3N4O5

Molecular Weight

444.7 g/mol

IUPAC Name

5-[(2-chloro-5-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C17H12ClF3N4O5/c18-13-3-1-11(25(27)28)5-15(13)29-8-12-2-4-14(30-12)16(26)23-10-6-22-24(7-10)9-17(19,20)21/h1-7H,8-9H2,(H,23,26)

InChI Key

MZSLYRITGZRSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CN(N=C3)CC(F)(F)F)Cl

Origin of Product

United States

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